molecular formula C12H24N6O5 B14221632 L-Arginine, glycyl-L-threonyl- CAS No. 824948-22-3

L-Arginine, glycyl-L-threonyl-

Cat. No.: B14221632
CAS No.: 824948-22-3
M. Wt: 332.36 g/mol
InChI Key: YXTFLTJYLIAZQG-FJXKBIBVSA-N
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Description

L-Arginine, glycyl-L-threonyl- is a complex peptide compound that consists of multiple amino acids, including L-arginine and L-threonine. This compound is known for its significant role in various biochemical processes and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of L-Arginine, glycyl-L-threonyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Carbodiimides like DCC or DIC for activation.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s structure and function.

Scientific Research Applications

L-Arginine, glycyl-L-threonyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Arginine, glycyl-L-threonyl- involves its interaction with specific molecular targets and pathways. It can modulate nitric oxide (NO) production through the L-arginine-NO pathway, influencing vasodilation and immune responses. Additionally, it may interact with cell surface receptors and intracellular signaling molecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A precursor to nitric oxide, involved in various physiological processes.

    L-Threonine: An essential amino acid important for protein synthesis and immune function.

    L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-: A related peptide with a more complex structure.

Uniqueness

L-Arginine, glycyl-L-threonyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications. Its ability to modulate nitric oxide production and interact with various molecular targets sets it apart from other similar compounds.

Properties

CAS No.

824948-22-3

Molecular Formula

C12H24N6O5

Molecular Weight

332.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C12H24N6O5/c1-6(19)9(18-8(20)5-13)10(21)17-7(11(22)23)3-2-4-16-12(14)15/h6-7,9,19H,2-5,13H2,1H3,(H,17,21)(H,18,20)(H,22,23)(H4,14,15,16)/t6-,7+,9+/m1/s1

InChI Key

YXTFLTJYLIAZQG-FJXKBIBVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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